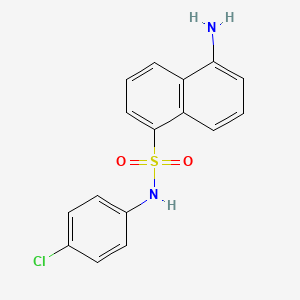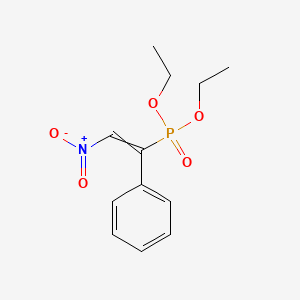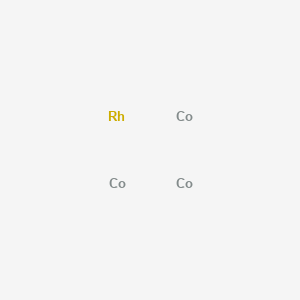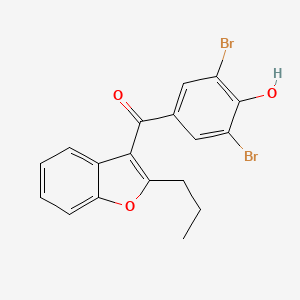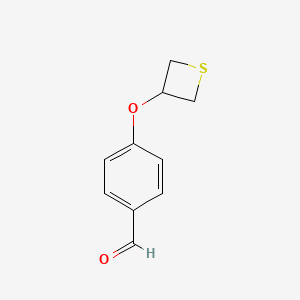
4-(Thietan-3-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thietan-3-yloxy)benzaldehyde is a chemical compound characterized by the presence of a thietane ring attached to a benzaldehyde moiety. Thietanes are four-membered sulfur-containing heterocycles, which are significant in various chemical and pharmaceutical applications due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thietan-3-yloxy)benzaldehyde typically involves the formation of the thietane ring followed by its attachment to the benzaldehyde group. One common method includes the nucleophilic substitution reaction where a 3-haloalkyl thioether reacts with a benzaldehyde derivative under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic substitution reactions, often facilitated by catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Thietan-3-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the thietane ring under basic conditions.
Major Products:
Oxidation: 4-(Thietan-3-yloxy)benzoic acid.
Reduction: 4-(Thietan-3-yloxy)benzyl alcohol.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
4-(Thietan-3-yloxy)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Thietan-3-yloxy)benzaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thietane ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
4-(Thietan-3-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a triazole ring instead of a thietane ring.
Benzaldehyde derivatives containing 1,3,4-thiadiazole: Different heterocyclic ring structure.
Uniqueness: 4-(Thietan-3-yloxy)benzaldehyde is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and potential biological activity compared to other benzaldehyde derivatives .
Properties
CAS No. |
647033-02-1 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-(thietan-3-yloxy)benzaldehyde |
InChI |
InChI=1S/C10H10O2S/c11-5-8-1-3-9(4-2-8)12-10-6-13-7-10/h1-5,10H,6-7H2 |
InChI Key |
PCMONHNUJSIDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
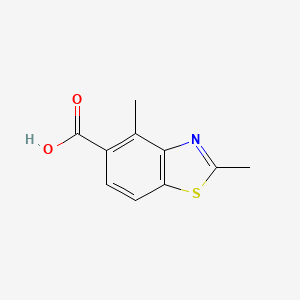
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
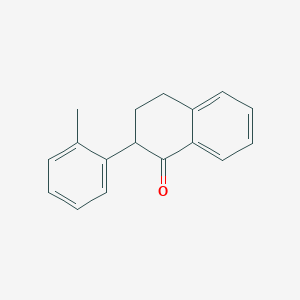
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
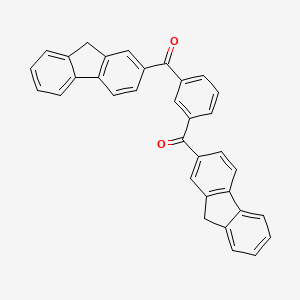
![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
